molecular formula C18H13BrN4O4S2 B410332 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B410332
M. Wt: 493.4g/mol
InChI Key: IXWNMEHROJVIHF-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenyl thiazole with carbamothioyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This inhibition can lead to the disruption of cellular processes in microbes and cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both a nitro group and a methoxy group on the benzamide ring, along with the thiazole and carbamothioyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H13BrN4O4S2

Molecular Weight

493.4g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C18H13BrN4O4S2/c1-27-15-7-4-11(8-14(15)23(25)26)16(24)21-17(28)22-18-20-13(9-29-18)10-2-5-12(19)6-3-10/h2-9H,1H3,(H2,20,21,22,24,28)

InChI Key

IXWNMEHROJVIHF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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